Cas no 2227891-01-0 ((2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine)

(2S)-4-(4-Methylnaphthalen-1-yl)butan-2-amine is a chiral amine compound featuring a naphthalene core substituted with a methyl group at the 4-position and a butan-2-amine side chain. The stereospecific (S)-configuration enhances its potential utility in asymmetric synthesis and pharmaceutical applications. Its rigid naphthalene moiety contributes to structural stability, while the amine functionality allows for further derivatization or coordination in catalytic systems. This compound may serve as a key intermediate in the synthesis of bioactive molecules or chiral ligands due to its defined stereochemistry and aromatic framework. High purity and precise stereochemical control are critical for its performance in specialized chemical processes.
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine structure
2227891-01-0 structure
Product name:(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
CAS No:2227891-01-0
MF:C15H19N
MW:213.31806397438
CID:5944977
PubChem ID:165687582

(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
    • 2227891-01-0
    • EN300-1809485
    • Inchi: 1S/C15H19N/c1-11-7-9-13(10-8-12(2)16)15-6-4-3-5-14(11)15/h3-7,9,12H,8,10,16H2,1-2H3/t12-/m0/s1
    • InChI Key: OKLVZFDWSYAALP-LBPRGKRZSA-N
    • SMILES: N[C@@H](C)CCC1C=CC(C)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 213.151749610g/mol
  • Monoisotopic Mass: 213.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26Ų

(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1809485-0.5g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-1809485-0.05g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
0.05g
$888.0 2023-09-19
Enamine
EN300-1809485-0.1g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
0.1g
$930.0 2023-09-19
Enamine
EN300-1809485-10.0g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
10g
$7927.0 2023-06-02
Enamine
EN300-1809485-1.0g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
1g
$1844.0 2023-06-02
Enamine
EN300-1809485-5g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
5g
$3065.0 2023-09-19
Enamine
EN300-1809485-5.0g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
5g
$5345.0 2023-06-02
Enamine
EN300-1809485-0.25g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
0.25g
$972.0 2023-09-19
Enamine
EN300-1809485-2.5g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-1809485-1g
(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine
2227891-01-0
1g
$1057.0 2023-09-19

Additional information on (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine

Introduction to (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine (CAS No. 2227891-01-0)

(2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 2227891-01-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The compound’s stereochemistry, specifically its (2S) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.

The structural framework of (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine consists of a butan-2-amine backbone substituted with a 4-methylnaphthalene group at the fourth position. This combination of moieties imparts distinct physicochemical properties, making it a valuable scaffold for designing novel therapeutic agents. The presence of the naphthalene ring enhances the compound’s lipophilicity, which is often desirable for membrane permeability and target binding affinity.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine makes it an excellent candidate for studying the impact of molecular handedness on biological activity. Research has demonstrated that the (S)-enantiomer often exhibits superior pharmacological properties, including higher selectivity and better pharmacokinetic profiles.

Current studies in medicinal chemistry have focused on leveraging the structural features of (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine to develop new therapeutic agents. For instance, its ability to modulate neurotransmitter receptors has been explored in the context of central nervous system disorders. Preliminary findings suggest that this compound may have potential in treating conditions such as depression and anxiety by interacting with specific serotonin receptors.

The synthesis of (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods are critical for ensuring that the final product exhibits the desired biological activity without unwanted side effects.

Recent advances in computational chemistry have also played a pivotal role in understanding the interactions between (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine and its biological targets. Molecular docking studies have provided insights into how this compound binds to specific proteins and enzymes, offering a rational basis for designing next-generation drugs with enhanced efficacy and selectivity.

The pharmacokinetic properties of (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine are another area of active investigation. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical applicability. These findings underscore the potential of this molecule as a lead candidate for further development into a therapeutic agent.

In conclusion, (2S)-4-(4-methylnaphthalen-1-yl)butan-2-amine (CAS No. 2227891-01-0) is a promising compound with significant implications in pharmaceutical research and drug development. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further exploration. As research continues to uncover new applications and therapeutic potentials, this compound is poised to play a crucial role in the advancement of modern medicine.

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